Dithiobutylamine
Description
Dithiobutylamine (DTBA), chemically known as (2S)-2-amino-1,4-dimercaptobutane, is a dithiol compound synthesized from L-aspartic acid . It is primarily used as a disulfide-reducing agent in biochemical and pharmaceutical applications. Key features include:
- Structure: A four-carbon chain with two thiol (-SH) groups and a primary amine (-NH2) group.
- Thiol pKa: Approximately 8.3 and 9.3, which are ~1 unit lower than those of dithiothreitol (DTT), enabling superior reactivity at neutral pH .
- Reduction Efficiency: Forms a disulfide bond upon oxidation, similar to DTT, but with faster kinetics due to its optimized thiol acidity and steric accessibility .
- Applications: Used in protein engineering, antibody fragment preparation (e.g., Fab’ generation), and sperm head decondensation in assisted reproductive technologies .
Structure
2D Structure
Properties
Molecular Formula |
C4H11NS2 |
|---|---|
Molecular Weight |
137.3 g/mol |
IUPAC Name |
2-aminobutane-1,4-dithiol |
InChI |
InChI=1S/C4H11NS2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2 |
InChI Key |
VGLCUHJZKWYDPC-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(CS)N |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Dithiobutylamine primarily undergoes reduction reactions, where it acts as a reducing agent to break disulfide bonds within or between molecules . Common reagents used in these reactions include oxidized glutathione and cysteine protease papain . The major products formed from these reactions are reduced forms of the target molecules, such as reduced glutathione and activated papain .
Scientific Research Applications
Dithiobutylamine is widely used in scientific research due to its potent reducing properties. In chemistry, it is employed to reduce disulfide bonds in various molecules, facilitating the study of protein structures and functions . In biology, it is used to activate enzymes such as cysteine protease papain, which is essential for various biochemical processes . In medicine, this compound’s ability to reduce disulfide bonds makes it valuable in the development of therapeutic agents targeting disulfide-containing proteins . Additionally, it is used in industrial applications where efficient reduction of disulfide bonds is required .
Mechanism of Action
Dithiobutylamine exerts its effects by reducing disulfide bonds within or between molecules. The presence of the primary amine group in this compound, as opposed to the two hydroxyl groups in dithiothreitol, leads to lower pKa values for the two thiols of the new reagent . This allows for more effective reduction at neutral pH, enhancing its biological reducing activity . The primary amine group also facilitates the separation of this compound from the system by cation-exchange methods .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares DTBA with other disulfide-reducing agents:
Antibody Fragment Preparation
- In the reduction of polyclonal rabbit antibodies to Fab’ fragments, DTBA demonstrated pseudo-first-order kinetics 213 times faster than DTT and 71 times faster than MEA .
- The lower pKa of DTBA allows efficient disulfide cleavage at physiological pH (7.4), whereas DTT requires alkaline conditions for optimal activity .
Sperm Head Decondensation
- DTBA and reduced glutathione outperformed DTT in decondensing hypercondensed bovine sperm heads, achieving higher efficiency with reduced cellular toxicity .
Metal Coordination
- DTBA forms stable complexes with transition metals (e.g., Cu, Zn) due to its dual thiolate donors.
Advantages and Limitations
Advantages of DTBA
Rapid Reduction : Enhanced kinetics make it ideal for time-sensitive applications like protein refolding .
Physiological pH Compatibility : Effective in neutral buffers, unlike DTT, which requires pH >8 for full reactivity .
Conjugation-Friendly : The amine group facilitates covalent modifications (e.g., fluorescent labeling) without additional derivatization .
Limitations
Cost and Availability: DTBA is less commercially widespread than DTT or β-mercaptoethanol (β-ME) .
Stability : While stable in acidic conditions, its long-term storage requires inert atmospheres to prevent oxidation.
Q & A
Q. How can multi-omics approaches elucidate this compound’s off-target effects in metabolic pathways?
- Methodological Answer : Perform untargeted metabolomics (LC-HRMS) on treated vs. control cell lines. Integrate with transcriptomics (RNA-seq) to map pathway enrichment (KEGG, GO). Validate hits via targeted MRM-MS and CRISPR-interference screens. Use network pharmacology (Cytoscape) to prioritize high-impact nodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
